Avenin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6309-98-4 |

|---|---|

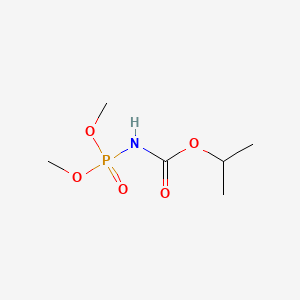

Molecular Formula |

C6H14NO5P |

Molecular Weight |

211.15 g/mol |

IUPAC Name |

propan-2-yl N-dimethoxyphosphorylcarbamate |

InChI |

InChI=1S/C6H14NO5P/c1-5(2)12-6(8)7-13(9,10-3)11-4/h5H,1-4H3,(H,7,8,9) |

InChI Key |

XXRYFVCIMARHRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NP(=O)(OC)OC |

Appearance |

Solid powder |

Other CAS No. |

6309-98-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Avenin; Carbamic acid; NSC 43003; NSC-43003; NSC43003 |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Biology of Avenin: A Technical Guide for Researchers

An In-depth Examination of the Protein Structure of Oat Prolamins

This technical guide provides a comprehensive overview of the protein structure of avenin, the primary storage prolamin in oats. Tailored for researchers, scientists, and professionals in drug development, this document delves into the hierarchical levels of this compound structure, presents quantitative data in a structured format, and offers detailed experimental protocols for its characterization.

Introduction to this compound

This compound is the alcohol-soluble fraction of oat proteins, classified as a prolamin.[1] Unlike the major storage proteins in wheat (gliadin and glutenin), barley (hordein), and rye (secalin), avenins constitute a smaller proportion of the total protein in oats, typically around 10-15%.[1] The majority of oat storage protein is composed of globulins. Avenins are characterized by their high content of glutamine and proline residues.[2] They share structural homology with other cereal prolamins, such as the α- and γ-gliadins of wheat, B-hordeins of barley, and γ-secalins of rye.[3]

Primary Structure and Amino Acid Composition

The primary structure of this compound consists of a polypeptide chain with a molecular weight ranging from approximately 20 to 40 kDa.[3] The polypeptide can be divided into distinct domains, including a signal peptide and conserved regions interspersed with repetitive sequences rich in glutamine and proline/leucine. The primary structure also features a number of cysteine residues that form intramolecular disulfide bonds, contributing to the protein's overall conformation. This compound sequences have been categorized into different groups, including α, β, γ, and ω-avenins.

Amino Acid Composition

The amino acid composition of oat proteins has been analyzed, and while specific data for isolated this compound is limited, the overall composition of oat flour provides insights into the constituent amino acids. Avenins are notably rich in glutamine and proline. The following table summarizes the amino acid composition of two oat varieties.

| Amino Acid | Variety 'Lizete' (g/kg) | Breeding Line '33793' (g/kg) |

| Essential | ||

| Histidine | 3.69 | 2.82 |

| Isoleucine | 4.42 | 3.86 |

| Leucine | 9.21 | 7.77 |

| Lysine | 3.86 | 3.96 |

| Methionine | 1.70 | 1.71 |

| Phenylalanine | 5.62 | 5.16 |

| Threonine | 4.14 | 3.63 |

| Valine | 6.17 | 5.29 |

| Non-Essential | ||

| Alanine | 5.92 | 5.31 |

| Arginine | 9.11 | 7.82 |

| Aspartic Acid | 10.15 | 9.17 |

| Cysteine | 2.45 | 2.50 |

| Glutamic Acid | 28.53 | 24.81 |

| Glycine | 6.13 | 5.46 |

| Proline | 7.81 | 7.15 |

| Serine | 5.48 | 4.96 |

| Tyrosine | 3.99 | 3.61 |

Data adapted from a study on the amino acid composition of oat samples. Note that this represents the composition of the entire oat grain protein, of which this compound is a fraction.

Secondary, Tertiary, and Quaternary Structure

Secondary Structure

The secondary structure of this compound is predicted to be largely α-helical, a common feature among prolamins. These helical structures are likely concentrated in the non-repetitive domains of the protein. While circular dichroism (CD) spectroscopy is a standard technique for quantifying secondary structure content, specific quantitative data for this compound (i.e., percentage of α-helices, β-sheets, turns, and random coils) is not extensively reported in the literature. A study on oat bran proteins, including the "gliadin" (this compound) fraction, indicated that changes in pH can modify the secondary structure, suggesting a degree of conformational flexibility.

Tertiary and Quaternary Structure

Detailed information on the tertiary (three-dimensional) and quaternary (oligomeric) structure of this compound is currently limited. High-resolution structural determination by techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy has not been widely reported for this compound. This is likely due to the challenges associated with crystallizing these proteins, which can be heterogeneous and have flexible regions.

Size-exclusion chromatography (SEC) has been used to analyze the size distribution of oat protein extracts. These studies show that avenins exist as monomeric proteins, while other oat proteins can form polymers. This suggests that in its native state, this compound does not typically form large, stable oligomeric complexes.

Experimental Protocols

This compound Extraction

This protocol describes the extraction of the this compound fraction from oat flour based on its solubility in alcohol solutions.

Materials:

-

Oat flour

-

70% (v/v) ethanol

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Water bath

Procedure:

-

Weigh 100 mg of oat flour into a centrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol to the flour.

-

Vortex the mixture continuously for 1 hour at room temperature.

-

Centrifuge the suspension at 10,000 x g for 5 minutes.

-

Carefully collect the supernatant, which contains the this compound fraction.

-

To maximize yield, the pellet can be re-extracted two more times with 70% ethanol, and the supernatants pooled.

-

The pooled supernatant can be concentrated, for example, by overnight incubation at 65°C to evaporate the ethanol.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to separate this compound proteins based on their molecular weight.

Materials:

-

This compound extract

-

SDS-PAGE loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like DTT or β-mercaptoethanol)

-

Polyacrylamide gels (e.g., 12.5%)

-

Electrophoresis apparatus and power supply

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Mix the this compound extract with an equal volume of 2x SDS-PAGE loading buffer.

-

Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load the samples and a molecular weight marker into the wells of the polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

-

Destain the gel until the protein bands are clearly visible against a clear background.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying different this compound components based on their hydrophobicity.

Materials:

-

This compound extract

-

RP-HPLC system with a C18 column

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

UV detector

Procedure:

-

Filter the this compound extract through a 0.45 µm syringe filter.

-

Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B.

-

Inject the filtered sample onto the column.

-

Elute the proteins using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 20% to 60% Solvent B over 60 minutes.

-

Monitor the elution of proteins at a wavelength of 210 nm or 280 nm.

-

Collect fractions for further analysis if desired.

Visualizations

This compound Polypeptide Structure

The following diagram illustrates the general organization of an this compound polypeptide chain, highlighting its key domains.

Caption: Schematic representation of the this compound polypeptide structure.

Experimental Workflow for this compound Analysis

This diagram outlines the logical flow of experiments for the extraction and characterization of this compound.

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion

The protein structure of this compound is a complex and multifaceted area of study. While significant progress has been made in understanding its primary structure and in developing robust methods for its isolation and analysis, further research is needed to elucidate its higher-order structures. Specifically, high-resolution three-dimensional structures from techniques like X-ray crystallography and detailed quantitative analysis of its secondary structure using circular dichroism would provide invaluable insights into its functional properties and its interactions within biological systems. This guide serves as a foundational resource for researchers embarking on or continuing their investigations into the structural biology of this important oat protein.

References

An In-depth Technical Guide to the Avenin Protein Family: Classification, Characterization, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenins, the prolamin storage proteins of oats (Avena sativa), constitute a unique and complex protein family with significant implications for food science, nutrition, and immunology. While oats are often considered a safe alternative for individuals with celiac disease, a subset of patients exhibit an immune response to specific avenin peptides. This technical guide provides a comprehensive overview of the this compound protein family, including their classification, physicochemical properties, and the experimental methodologies used for their isolation and characterization. Furthermore, it delves into the immunological aspects of avenins, particularly their role in celiac disease, and outlines a workflow for the identification of immunogenic epitopes. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with oat proteins.

Introduction

Oats are recognized for their nutritional benefits, largely attributed to their high protein content and the presence of soluble fibers like β-glucans. The primary storage proteins in oats are globulins (avenalins), which account for the majority of the protein content, and a smaller fraction of prolamins known as avenins.[1] Avenins typically constitute 10-15% of the total seed protein in oats.[2] Structurally, avenins are similar to other cereal prolamins such as gliadins in wheat, hordeins in barley, and secalins in rye, all of which are known to trigger celiac disease.[3] This homology has led to extensive research into the safety of oat consumption for celiac patients. This guide provides an in-depth exploration of the this compound protein family, from their basic biochemical properties to their complex interactions with the human immune system.

This compound Protein Classification and Characteristics

Avenins are a heterogeneous family of proteins that can be classified based on their electrophoretic mobility, sequence homology, and the presence of specific immunogenic epitopes.

Classification Systems

Historically, avenins have been classified into α-, β-, γ-, and ω-avenins based on their electrophoretic mobility, similar to the classification of wheat gliadins. More recent proteomic studies have led to alternative classification schemes. For instance, avenins can be categorized into groups based on their homology to S-rich prolamins of the Triticeae tribe.[3] Some studies also classify them as "gliadin-like" (monomeric) and "glutenin-like" (polymeric) based on their solubility and aggregation state.[3] Furthermore, a classification system based on the presence of known celiac disease-related T-cell epitopes has been proposed.

Physicochemical Properties

Avenins are characterized by their high content of proline and glutamine residues. However, their proline content is generally lower than that of wheat gliadins, which may contribute to their lower immunotoxicity. The molecular weight of avenins typically ranges from 20 to 36 kDa.

Table 1: Quantitative Data of this compound Proteins

| Property | Value | Source(s) |

| Relative Abundance | 10-15% of total oat protein | |

| Molecular Weight (MW) | 20 - 36 kDa (general range) | |

| 21.9 - 28.3 kDa (for 9 unique sequences) | ||

| Isoelectric Point (pI) | Wide range, typically in the acidic to neutral pH range (estimated from 2-DE gels) | |

| Amino Acid Composition | High in Proline and Glutamine |

Note: Detailed quantitative data for specific this compound classes (α, β, γ, ω) is not consistently available across the literature. The provided molecular weight range for nine unique sequences is based on calculated values from expressed sequence tags (ESTs) and may not directly correspond to the classical classification.

Experimental Protocols for this compound Analysis

The isolation and characterization of avenins require specific biochemical techniques. This section provides detailed methodologies for key experiments.

This compound Extraction

Several methods are employed for the extraction of avenins from oat flour, with the choice of method often depending on the desired purity and the downstream application.

This is a common method for selectively extracting prolamins.

-

Defatting (Optional): Defat oat flour with a suitable solvent (e.g., hexane or acetone) to remove lipids, which can interfere with protein extraction.

-

Albumin and Globulin Removal: Suspend the oat flour in a salt solution (e.g., 0.5 M NaCl) to solubilize albumins and globulins. Centrifuge the suspension and discard the supernatant. Repeat this washing step multiple times.

-

This compound Extraction: Resuspend the pellet in 50-70% (v/v) aqueous ethanol. Stir or vortex for an extended period (e.g., 1-2 hours) at room temperature.

-

Clarification: Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the insoluble material.

-

Protein Precipitation (Optional): The this compound-containing supernatant can be concentrated or the proteins precipitated by adding cold acetone or by solvent evaporation.

This classical method separates proteins based on their solubility in a series of solvents.

-

Sample Preparation: Mill dehulled oat grains into a fine flour.

-

Albumin/Globulin Extraction: Extract the flour with a salt solution (e.g., 1 M NaCl in 50 mM Tris-HCl, pH 8.5) with continuous mixing at 4°C. Centrifuge and collect the supernatant.

-

This compound Extraction: Extract the remaining pellet with 60% (v/v) ethanol with vortexing and incubation at room temperature. Centrifuge and collect the supernatant containing the avenins.

-

Glutelin Extraction: The final pellet contains the glutelins, which can be extracted with a dilute acid or alkali solution.

This compound Separation and Analysis

SDS-PAGE is used to separate avenins based on their molecular weight.

-

Sample Preparation: Mix the extracted this compound solution with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like dithiothreitol or β-mercaptoethanol). Heat the samples at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (typically 12-15%). Run the gel in a suitable running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.

-

Analysis: Determine the apparent molecular weights of the this compound bands by comparing their migration to that of the molecular weight standards.

RP-HPLC separates avenins based on their hydrophobicity.

-

Sample Preparation: Solubilize the extracted this compound sample in the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid). Filter the sample through a 0.45 µm filter.

-

Chromatography: Inject the sample onto a C8 or C18 reversed-phase column. Elute the proteins using a linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.

-

Detection: Monitor the eluate at 210 nm or 280 nm to detect the separated this compound fractions.

-

Quantification: The area of each peak can be integrated to determine the relative abundance of each this compound fraction.

2-DE provides higher resolution by separating proteins in two dimensions: by isoelectric point (pI) in the first dimension and by molecular weight in the second dimension.

-

First Dimension (Isoelectric Focusing - IEF):

-

Rehydrate an immobilized pH gradient (IPG) strip with a rehydration buffer containing the this compound sample, urea, thiourea, a non-ionic detergent (e.g., CHAPS), and a reducing agent (e.g., DTT).

-

Perform isoelectric focusing using a programmed voltage gradient until the proteins have migrated to their respective isoelectric points.

-

-

Equilibration: Equilibrate the focused IPG strip in an SDS-containing buffer, first with DTT and then with iodoacetamide, to reduce and alkylate the proteins.

-

Second Dimension (SDS-PAGE): Place the equilibrated IPG strip onto a large format SDS-PAGE gel and run as described in section 3.2.1.

-

Staining and Analysis: Stain the 2-DE gel and analyze the resulting spot pattern. The position of each spot corresponds to the pI and MW of a specific protein isoform.

This compound Characterization by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the precise identification and characterization of this compound proteins.

-

In-gel Digestion: Excise the protein bands or spots of interest from SDS-PAGE or 2-DE gels. Destain the gel pieces, reduce and alkylate the proteins, and then digest them with a specific protease, typically trypsin.

-

Peptide Extraction: Extract the resulting peptides from the gel pieces.

-

LC-MS/MS Analysis: Separate the peptides by nano-liquid chromatography (nano-LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.

-

Database Searching: Search the obtained MS/MS spectra against a protein database (e.g., NCBI or UniProt) containing known oat protein sequences to identify the this compound proteins.

Immunological Significance of Avenins in Celiac Disease

While pure oats are tolerated by most individuals with celiac disease, some patients experience an inflammatory response upon oat consumption. This is due to the presence of specific T-cell epitopes within certain this compound sequences that can activate the immune system in genetically susceptible individuals.

This compound-Specific T-cell Epitopes

Research has identified specific this compound-derived peptides that can be recognized by T-cells from some celiac disease patients. These epitopes are rich in proline and glutamine and can be deamidated by tissue transglutaminase (tTG), which enhances their binding to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells. This binding initiates a pro-inflammatory T-cell response in the small intestine.

Visualizations

This compound Classification

Caption: Classification of the this compound protein family.

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for this compound analysis.

Logical Workflow for Identification of Immunogenic this compound Peptides

Caption: Workflow for identifying immunogenic this compound peptides.

Conclusion

The this compound protein family represents a small but significant fraction of oat proteins with complex characteristics and important implications for human health, particularly in the context of celiac disease. This guide has provided a detailed overview of their classification, physicochemical properties, and the key experimental methodologies for their study. A thorough understanding of avenins is crucial for the development of safe and nutritious oat-based products, as well as for advancing our knowledge of celiac disease pathogenesis. The provided protocols and workflows serve as a valuable resource for researchers and professionals in this field, facilitating further investigation into this fascinating protein family.

References

- 1. 2-DE Separation and Identification of Oat (Avena sativa L.) Proteins and Their Prolamin Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Molecular and Immunological Characterization of Gluten Proteins Isolated from Oat Cultivars That Differ in Toxicity for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Avenin Amino acid Sequence Databases and Analysis Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of avenin amino acid sequence data, resources, and the experimental protocols essential for their study. Avenins, the prolamins found in oats (Avena sativa), are of significant interest due to their nutritional value and their role in immune responses, particularly in the context of celiac disease. This document synthesizes key information for researchers and professionals in drug development, offering a structured approach to accessing and analyzing this compound protein data.

This compound Amino Acid Sequence Databases

While a single, dedicated "this compound Database" does not currently exist, comprehensive information on this compound amino acid sequences can be retrieved from several major public protein and genetic databases. These resources serve as the primary repositories for this compound sequence data.

Key Databases:

-

UniProt (Universal Protein Resource): A comprehensive and high-quality resource for protein sequence and functional information. It contains curated entries for various this compound proteins, providing details on their amino acid sequence, function, domain structure, and relevant publications.[1][2][3][4][5] UniProt entries for avenins are typically listed under the organism Avena sativa.

-

GenBank (National Center for Biotechnology Information - NCBI): A comprehensive public database of nucleotide sequences and their protein translations. Researchers can find a large number of this compound gene and protein sequences submitted from various research projects.

-

AllergenOnline: A database specifically focused on proteins that can cause allergic reactions. It includes a section for celiac disease-associated proteins, where various this compound sequences are listed and classified.

-

Ensembl Genomes: Provides genomic data for a variety of organisms, including Avena sativa. It allows for the exploration of this compound genes within the context of the oat genome.

Quantitative Data on this compound Proteins

The following tables summarize key quantitative data related to this compound proteins, including their amino acid composition and molecular weight. This information is crucial for various applications, from nutritional analysis to the design of immunological studies.

Table 1: Amino Acid Composition of Avenins

Oat prolamins (avenins) are characterized by a high content of glutamic acid and proline, and low amounts of basic amino acids. The specific amino acid composition can vary between different this compound types and oat cultivars.

| Amino Acid | Average Content (%) | Key Characteristics |

| Glutamic Acid | High | Contributes to the overall charge and solubility of the protein. |

| Proline | High | Influences the secondary structure, leading to less organized structures than other proteins. |

| Leucine | Moderate to High | An essential amino acid. |

| Arginine | Moderate | A basic amino acid. |

| Phenylalanine | Moderate | An essential amino acid. |

| Lysine | Low | An essential amino acid; its low content is a limiting factor in the nutritional quality of many cereals. |

Note: The exact percentages can vary significantly based on the specific this compound protein and the oat cultivar.

Table 2: Molecular Weight of this compound Proteins

Avenins are a heterogeneous group of proteins with molecular weights generally ranging from 20 to 40 kDa. Different extraction and analysis methods can yield various this compound fractions.

| This compound Fraction/Type | Molecular Weight (kDa) | Analytical Method(s) |

| Monomeric Avenins | ~20 - 35 | SDS-PAGE |

| Polymeric Avenins | > 35 | SDS-PAGE, RP-HPLC |

| α-avenins | ~20 - 30 | SDS-PAGE, Mass Spectrometry |

| γ-avenins | ~25 - 35 | SDS-PAGE, Mass Spectrometry |

Experimental Protocols

This section details the methodologies for key experiments related to the extraction, purification, and characterization of this compound proteins.

This compound Extraction

3.1.1. Osborne Fractionation (Modified for Avenins)

This classical method separates proteins based on their solubility in different solvents.

-

Sample Preparation: Dehusked oat kernels are ground into a fine flour.

-

Albumin Extraction: The flour is mixed with cold water and stirred for 90 minutes at 4°C. The mixture is then centrifuged, and the supernatant containing albumins is collected.

-

Globulin Extraction: The remaining pellet is extracted with a salt solution (e.g., 50 mM Tris-HCl, 1 M NaCl, pH 8.5) with continuous mixing for 90 minutes at 4°C. After centrifugation, the supernatant containing globulins is collected.

-

This compound Extraction: The pellet is then washed with cold water. Avenins are subsequently extracted with 60-70% (v/v) ethanol with continuous mixing for at least 60 minutes. This step is typically repeated three times to maximize the yield. The supernatants are pooled.

-

Glutelin Extraction: The final pellet contains the glutelins.

3.1.2. Direct Ethanol Extraction

A simplified method for enriching avenins.

-

Extraction: Oat flour is directly extracted with 50-70% (v/v) aqueous ethanol or 55% (v/v) isopropanol (IPA) with constant stirring for 1-2 hours at room temperature.

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 6,000 x g for 20 minutes) to pellet the insoluble material.

-

Supernatant Collection: The supernatant, containing the this compound-rich fraction, is carefully collected.

This compound Purification

3.2.1. Chill Precipitation

A recently developed method for purifying avenins from ethanol extracts.

-

Extraction: Avenins are extracted using 50% (v/v) ethanol as described above.

-

Chilling: The ethanol extract is chilled to 4°C. A milky white precipitate containing substantially purified avenins will form.

-

Pelleting: The chilled suspension is centrifuged to pellet the precipitated avenins.

-

Washing: The pellet can be washed with cold 50% ethanol to remove any remaining soluble impurities.

-

Drying: The purified this compound pellet is typically dried (e.g., by freeze-drying) for storage and subsequent analysis.

This compound Characterization

3.3.1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Used to separate this compound proteins based on their molecular weight.

-

Sample Preparation: The purified this compound sample is dissolved in a sample buffer containing SDS and a reducing agent (like DTT or β-mercaptoethanol) and heated.

-

Electrophoresis: The prepared samples are loaded onto a polyacrylamide gel (typically 12-15%). An electric field is applied to separate the proteins.

-

Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Molecular weight markers are run in parallel to estimate the size of the this compound proteins.

3.3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Separates this compound proteins based on their hydrophobicity.

-

Sample Preparation: The this compound extract is filtered through a 0.45 µm filter.

-

Chromatography: An aliquot of the extract is injected into a C18 reversed-phase column.

-

Elution: Proteins are eluted using a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of trifluoroacetic acid (TFA).

-

Detection: The eluted proteins are detected by their absorbance at 210 nm or 280 nm. The resulting chromatogram shows a series of peaks, each representing a different this compound protein or a group of closely related proteins.

3.3.3. Mass Spectrometry (LC-MS/MS and MALDI-TOF-MS)

Provides detailed information on the identity and sequence of this compound proteins.

-

Protein Digestion: The this compound sample is digested into smaller peptides using a protease such as trypsin or chymotrypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptides are separated by liquid chromatography and then introduced into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): The sample is mixed with a matrix and spotted onto a target plate. A laser is used to desorb and ionize the molecules, and their time of flight to a detector is measured to determine their mass.

-

Database Searching: The obtained mass spectra are searched against protein sequence databases (like UniProt or NCBI) to identify the this compound proteins present in the sample.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key experimental workflows for this compound analysis.

Caption: General experimental workflow for this compound extraction, purification, and characterization.

Caption: Detailed workflow for the Osborne fractionation of oat proteins.

Caption: Logical workflow for the identification of this compound proteins using mass spectrometry.

References

Avenin vs. Gluten: A Deep Dive into Molecular Structure and Immunogenicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the molecular structures of avenin, the prolamin protein found in oats, and gluten, the protein complex in wheat, barley, and rye. We delve into the primary, secondary, tertiary, and quaternary structures of these proteins, highlighting key differences in amino acid composition, subunit heterogeneity, and polymeric assembly. Special emphasis is placed on the structural basis of their differential immunogenicity in the context of celiac disease. This document summarizes key quantitative data, outlines detailed experimental protocols for protein characterization, and presents signaling pathways and experimental workflows through structured diagrams to support advanced research and therapeutic development.

Introduction

Gluten is a complex protein network renowned for providing the viscoelastic properties of dough and is a staple in diets worldwide. It is primarily composed of two protein families: the monomeric gliadins and the polymeric glutenins[1][2]. However, for individuals with celiac disease, an autoimmune disorder, specific gluten peptides are potent triggers of a harmful inflammatory response in the small intestine[3][4]. This compound, the storage prolamin in oats, shares structural homology with gluten proteins but is often tolerated by many individuals with celiac disease[5]. Understanding the nuanced molecular differences between this compound and gluten is critical for dietary management, food science, and the development of therapeutics for gluten-related disorders. This guide explores these differences from a structural and molecular biology perspective.

Primary Structure: The Foundational Differences

The primary structure, or amino acid sequence, is the fundamental determinant of a protein's function and immunogenicity. Both gluten and this compound are classified as prolamins due to their high content of proline and glutamine residues.

Gluten proteins are exceptionally rich in glutamine (Gln, ~35%) and proline (Pro, ~15%). These amino acids are concentrated in repetitive domains. The high proline content makes gluten peptides resistant to complete digestion by gastrointestinal proteases, leaving long, immunogenic peptides intact. The most well-studied of these is the 33-mer α-gliadin peptide, which is highly resistant to degradation and contains multiple T-cell epitopes.

Avenins also have elevated glutamine and proline levels, but the proline content is notably lower than that of wheat gliadins. This difference in proline content may contribute to avenins being more susceptible to digestion by intestinal proteases, a factor that could explain their lower immunotoxicity. While avenins lack the 33-mer α-gliadin peptide, they do contain specific sequences, such as DQ2.5-ave-1a (PYPEQEEPF) and DQ2.5-ave-1b (PYPEQEQPF), that can stimulate T-cells in some celiac patients, albeit often with lower binding stability to the HLA-DQ2.5 molecule.

Data Presentation: Amino Acid and Physicochemical Properties

The following tables summarize the key quantitative differences between this compound and gluten protein families.

Table 1: General Properties of this compound and Gluten

| Property | This compound (Oats) | Gluten (Wheat) |

| Prolamin Fraction of Total Protein | 10-15% | 75-85% |

| General Classification | Single prolamin family | Two major prolamin families (Gliadins, Glutenins) |

| Key Amino Acids | High Glutamine, Lower Proline (vs. Gluten) | High Glutamine (~35%), High Proline (~15%) |

| Immunogenicity | Generally low; toxic to a subset of celiac patients | High; primary trigger for celiac disease |

Table 2: Molecular Weight of this compound and Gluten Subunits

| Protein Family | Subunit / Type | Molecular Weight (kDa) |

| This compound | Avenins & Gliadin-like Avenins | 20 - 40 |

| (MALDI-TOF analysis) | (Centroids at 19.3 - 32.4) | |

| Gluten | Gliadins | |

| α/β-gliadins | 30 - 80 | |

| γ-gliadins | 30 - 80 | |

| ω-gliadins | 30 - 80 | |

| Glutenins | ||

| Low-Molecular-Weight (LMW-GS) | 32 - 35 | |

| High-Molecular-Weight (HMW-GS) | 67 - 88 |

Higher-Order Structure: From Chains to Complex Networks

The folding and assembly of protein chains into complex three-dimensional structures dictate their physical properties and biological interactions.

Secondary Structure: The repetitive, proline-rich regions of gliadins adopt a unique secondary structure known as a poly-L-proline II (PPII) helix, interspersed with β-reverse turns. The non-repetitive C-terminal domains are richer in α-helices. This PPII conformation is also adopted by gluten peptides when bound within the groove of HLA-DQ molecules, a critical step in the celiac disease pathway. Avenins share structural homology with the α- and γ-gliadins and are presumed to adopt similar secondary structures.

Tertiary Structure: The complete tertiary structures of full-length gluten proteins and avenins have been challenging to resolve using methods like X-ray crystallography due to their heterogeneity and tendency to aggregate. However, it is known that the C-terminal domains of α- and γ-gliadins are stabilized by several intramolecular disulfide bonds. Similarly, this compound polypeptides contain conserved cysteine residues that form intramolecular bonds, creating a compact domain structure.

Quaternary Structure: A defining feature of gluten is the formation of a vast, polymeric network. This network is built upon a backbone of HMW-GS linked by intermolecular disulfide bonds. LMW-GS are incorporated into this polymer, also via intermolecular disulfide bonds, acting as chain terminators. This glutenin macropolymer is responsible for the strength and elasticity of dough. The monomeric gliadins do not form polymers themselves but interact with the glutenin network non-covalently, contributing to the viscosity and extensibility of the gluten complex.

Oats also contain both monomeric and polymeric avenins. The monomeric forms are referred to as "gliadin-like avenins," while the polymeric, disulfide-bonded forms are termed "glutenin-like avenins". However, oats do not appear to form the extensive, high-molecular-weight polymers characteristic of wheat glutenins, as major peaks corresponding to HMW-GS are not detected in oats. This structural difference is a primary reason why oat flour does not form a viscoelastic dough in the same manner as wheat flour.

Immunological Signaling in Celiac Disease

The pathogenesis of celiac disease is a well-defined, HLA-DQ-mediated disorder. The process begins with the incomplete digestion of gluten, followed by a series of molecular interactions in the gut mucosa.

-

Peptide Entry & Modification: Proline-rich gluten peptides survive digestion and cross the intestinal barrier. In the lamina propria, the enzyme tissue transglutaminase (tTG) modifies these peptides.

-

Deamidation: tTG specifically targets glutamine residues within the peptides and deamidates them into glutamic acid. This conversion introduces a negative charge, which dramatically increases the binding affinity of the peptide for the peptide-binding grooves of HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells (APCs).

-

Antigen Presentation: The APCs present the gluten peptide-HLA-DQ complex to CD4+ T-cells.

-

T-Cell Activation & Inflammatory Cascade: The recognition of this complex by the T-cell receptor triggers the activation and proliferation of gluten-specific T-cells. These activated T-cells release pro-inflammatory cytokines (e.g., IFN-γ), which lead to the characteristic tissue damage, including villous atrophy and crypt hyperplasia, seen in celiac disease.

This compound peptides can participate in a similar pathway, but with lower efficiency. Their lower proline content makes them more susceptible to degradation, and the resulting peptides that do bind to HLA-DQ2 have been shown to have weaker binding stability. This reduced stability and lower abundance likely contribute to the fact that only a subset of celiac disease patients react to pure, uncontaminated oats.

Mandatory Visualization: Signaling Pathways

Caption: Celiac Disease Pathogenesis Pathway.

Experimental Protocols

The characterization of this compound and gluten relies on a series of well-established biochemical techniques. The following outlines core methodologies for their extraction, separation, and analysis.

Protocol 1: Sequential Protein Extraction (Modified Osborne Fractionation)

This protocol separates proteins based on their solubility, allowing for the isolation of gliadin-like (alcohol-soluble) and glutenin-like (alcohol-insoluble, requires reducing agents) fractions from both wheat and oat flour.

-

Materials:

-

100 mg of flour (oat or wheat)

-

60% (v/v) ethanol

-

Extraction Buffer: 50% (v/v) 1-propanol, 2 M urea, 0.05 M Tris-HCl (pH 7.5), 2% (w/v) dithiothreitol (DTT)

-

Microcentrifuge and tubes

-

Vortex mixer and shaker

-

-

Procedure for Gliadin-like/Gliadin Fraction: a. Add 670 µL of 60% ethanol to 100 mg of flour in a microcentrifuge tube. b. Vortex vigorously for 2 minutes at room temperature (RT). c. Incubate for 10 minutes at RT with shaking. d. Centrifuge at 6,000 x g for 20 minutes. Collect the supernatant. e. Repeat steps a-d two more times on the pellet, pooling all three supernatants. This pooled fraction contains the gliadin-like avenins or gliadins.

-

Procedure for Glutenin-like/Glutenin Fraction: a. To the pellet from the previous step, add 500 µL of Extraction Buffer. b. Vortex for 2 minutes at RT. c. Incubate for 15 minutes at 60°C with shaking. d. Centrifuge at 6,000 x g for 20 minutes. Collect the supernatant. e. Repeat steps a-d one more time, pooling the two supernatants. This fraction contains the glutenin-like avenins or glutenins.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to separate and quantify the complex mixture of proteins within the extracted fractions based on their hydrophobicity.

-

Materials & Equipment:

-

HPLC system with a C18 reversed-phase column (e.g., ZORBAX 300SB-C18, 4.6 mm × 150 mm, 5 μm)

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water

-

Solvent B: 0.1% TFA in acetonitrile

-

Filtered protein extracts from Protocol 1 (use a 0.45 µm filter)

-

-

Procedure: a. Equilibrate the column with an initial solvent mixture (e.g., 67% Solvent A, 33% Solvent B). b. Set the column temperature to 60°C. c. Inject ~10 µL of the filtered protein extract. d. Elute the proteins using a linear gradient from the initial condition to a higher concentration of Solvent B (e.g., 33% to 80% B) over 65 minutes at a flow rate of 1 mL/min. e. Monitor protein elution by measuring absorbance at 210 nm.

Workflow Visualization

Caption: Experimental Workflow for Prolamin Analysis.

Conclusion

The molecular structures of this compound and gluten, while homologous, exhibit critical differences that underpin their distinct physicochemical properties and immunogenic potentials. Gluten's high proline content and extensive, disulfide-bonded glutenin network are key to its unique viscoelasticity and its potent role in celiac disease. This compound, in contrast, represents a much smaller fraction of the total protein in oats, has a lower proline content, and forms less complex polymers. These molecular distinctions likely render this compound more digestible and its immunogenic peptides less potent binders to HLA-DQ molecules, explaining the tolerance of pure oats by a majority of celiac disease patients. A thorough understanding of these structural nuances, facilitated by the protocols and pathways outlined in this guide, is essential for advancing food safety, clinical diagnostics, and the development of novel therapies for gluten-related disorders.

References

- 1. Molecular and Immunological Characterization of Gluten Proteins Isolated from Oat Cultivars That Differ in Toxicity for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Perspective of Gliadin Peptides Active in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogenesis | Celiac Disease Center at Columbia University Medical Center [celiacdiseasecenter.columbia.edu]

- 4. Pathogenesis of Celiac Disease and Other Gluten Related Disorders in Wheat and Strategies for Mitigating Them - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gut.bmj.com [gut.bmj.com]

The Function of Avenin in Oat Grains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oats (Avena sativa L.) are a globally significant cereal crop, recognized for their high nutritional value, which is attributed to a unique composition of proteins, soluble fibers (β-glucans), and bioactive compounds.[1][2] Among the proteins, avenins, the prolamin fraction of oat storage proteins, play a crucial role in the grain's nitrogen storage and have been a subject of intense research due to their potential implications in celiac disease.[3][4] This technical guide provides an in-depth exploration of the function of avenin in oat grains, its biochemical characteristics, and the methodologies used for its study.

Biochemical and Functional Properties of this compound

Avenins are a heterogeneous group of alcohol-soluble proteins that constitute a minor fraction, approximately 10-15%, of the total protein in oat grains.[5] This is in contrast to other cereals like wheat, where prolamins (gliadins and glutenins) are the major storage proteins, making up 80-85% of the total. The primary function of avenins, like other prolamins, is to serve as a nitrogen and carbon source during seed germination and early seedling growth.

Structurally, avenins are classified as S-rich prolamins, characterized by a high content of proline and glutamine residues. They have a molecular weight ranging from approximately 20 to 40 kDa. The polypeptide structure of this compound is organized into distinct domains, including a signal peptide and regions rich in glutamine and proline/leucine. These proteins can be monomeric (gliadin-like) or form polymers (glutenin-like) through disulfide bonds.

Synthesis and Deposition in the Oat Endosperm

The synthesis of avenins is a temporally regulated process during oat grain development. Messenger RNAs (mRNAs) encoding for this compound proteins become abundant around 4 days after anthesis, reaching their peak concentration at approximately 8 days. The accumulation of this compound polypeptides begins between 4 and 6 days after anthesis. Avenins are synthesized on the rough endoplasmic reticulum and are subsequently deposited into protein bodies within the starchy endosperm of the oat grain. Unlike some other cereals, in oats, these prolamin inclusions are found within a matrix of the major storage proteins, the globulins.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound in oat grains, providing a comparative overview for researchers.

| Parameter | Value | References |

| This compound Content (% of Total Protein) | 10-15% | |

| Molecular Weight Range (kDa) | 20-40 |

Table 1: General Quantitative Properties of this compound

| Amino Acid | Content | References |

| Proline | High | |

| Glutamine | High | |

| Lysine | Low |

Table 2: Key Amino Acid Composition of this compound

This compound and Celiac Disease

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley, and rye in genetically susceptible individuals. While oats were historically excluded from a gluten-free diet, numerous studies have shown that the majority of individuals with celiac disease can tolerate pure, uncontaminated oats. However, a small subset of patients may exhibit an immune response to this compound.

The immunogenicity of this compound is linked to specific peptide sequences that can bind to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, leading to the activation of T-cells and a subsequent inflammatory response in the small intestine. Research has identified specific this compound-derived peptides that can stimulate T-cell responses in some celiac disease patients. It is important to note that the concentration of these potentially immunogenic epitopes in oats is significantly lower than that of gluten in wheat.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

This compound Extraction from Oat Grains

This protocol describes a common method for the sequential extraction of proteins from oat flour, isolating the this compound fraction.

Materials:

-

Oat flour (from dehulled kernels)

-

Cold deionized water

-

70% (v/v) ethanol

-

Centrifuge and tubes

-

Vortex mixer

Procedure:

-

Albumin and Globulin Removal:

-

Suspend 100 mg of oat flour in cold water.

-

Mix continuously at 4°C for 90 minutes.

-

Centrifuge at 8,000 x g for 20 minutes to pellet the insoluble material.

-

Discard the supernatant containing albumins and globulins.

-

-

This compound Extraction:

-

Wash the pellet with cold water three times by vortexing for 5 minutes and centrifuging at 10,000 x g for 5 minutes.

-

Add 70% (v/v) ethanol to the pellet and mix continuously for 60 minutes.

-

Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

-

Repeat the ethanol extraction two more times, pooling the supernatants.

-

-

This compound Precipitation:

-

Incubate the pooled ethanol supernatant overnight at -20°C or use a chill precipitation method by cooling to 4°C to precipitate the avenins.

-

Centrifuge to collect the precipitated this compound.

-

SDS-PAGE Analysis of this compound

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate this compound proteins based on their molecular weight.

Materials:

-

This compound extract

-

SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

-

Polyacrylamide gels (e.g., 12.5%)

-

Electrophoresis apparatus and power supply

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

-

Molecular weight markers

Procedure:

-

Sample Preparation:

-

Resuspend the this compound extract in SDS-PAGE loading buffer.

-

Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.

-

-

Electrophoresis:

-

Load the prepared sample and molecular weight markers into the wells of the polyacrylamide gel.

-

Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 90V initially, then increased to 150V) until the dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue solution.

-

Destain the gel to visualize the protein bands against a clear background.

-

Analyze the protein bands by comparing their migration to the molecular weight markers.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Avenins

RP-HPLC separates this compound proteins based on their hydrophobicity, providing a detailed profile of the different this compound components.

Materials:

-

This compound extract

-

RP-HPLC system with a C8 or C18 column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation:

-

Dissolve the this compound extract in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

Chromatography:

-

Equilibrate the RP-HPLC column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Elute the proteins using a linear gradient of increasing acetonitrile concentration (mobile phase B). A typical gradient might run from 20% to 60% acetonitrile over 60 minutes.

-

Monitor the eluate for protein absorbance at 210 nm or 280 nm.

-

Collect fractions for further analysis if desired.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Gluten Contamination

ELISA is a highly sensitive method used to detect and quantify gluten contamination in oat products, which is crucial for ensuring their safety for individuals with celiac disease. The R5 monoclonal antibody-based ELISA is a commonly used and validated method.

Materials:

-

Oat sample extract

-

ELISA plate pre-coated with a capture antibody (e.g., R5)

-

Detection antibody conjugated to an enzyme (e.g., HRP-conjugated R5)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Gluten standards

-

Microplate reader

Procedure:

-

Sample and Standard Preparation:

-

Extract proteins from the oat sample using an appropriate extraction solution (e.g., a cocktail solution for processed foods).

-

Prepare a dilution series of the gluten standards.

-

-

Immunoassay:

-

Add the prepared samples and standards to the wells of the pre-coated ELISA plate and incubate.

-

Wash the plate to remove unbound proteins.

-

Add the enzyme-conjugated detection antibody to each well and incubate.

-

Wash the plate again to remove unbound detection antibody.

-

-

Detection:

-

Add the substrate solution to each well and incubate to allow for color development.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader.

-

Generate a standard curve from the absorbance values of the gluten standards.

-

Determine the gluten concentration in the samples by interpolating their absorbance values on the standard curve.

-

T-cell Proliferation Assay for this compound Sensitivity

This assay is used to assess the cellular immune response to this compound by measuring the proliferation of T-cells isolated from individuals.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or intestinal biopsy-derived T-cells

-

This compound digest (pepsin-trypsin or chymotrypsin digest)

-

Antigen-presenting cells (APCs) (e.g., irradiated DR3+DQ2+ B lymphoblastoid cells)

-

Cell culture medium (e.g., RPMI-1640)

-

96-well cell culture plates

-

[³H]-thymidine or other proliferation marker

-

Scintillation counter or other appropriate reader

Procedure:

-

Cell Culture Setup:

-

Isolate T-cells from the subject's blood or intestinal biopsy.

-

Co-culture the T-cells with APCs in a 96-well plate.

-

-

Antigen Stimulation:

-

Add the this compound digest to the cell cultures at various concentrations.

-

Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.

-

-

Proliferation Measurement:

-

Incubate the cultures for 3-5 days.

-

Pulse the cultures with [³H]-thymidine for the final 18-24 hours of incubation.

-

Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

-

-

Data Analysis:

-

Calculate the stimulation index (SI) by dividing the counts per minute (cpm) of the antigen-stimulated cultures by the cpm of the unstimulated cultures. An SI greater than 3 is typically considered a positive response.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: this compound synthesis and deposition pathway in the oat endosperm.

Caption: Immunological signaling pathway of this compound in susceptible individuals.

Caption: General experimental workflow for this compound analysis.

Conclusion

Avenins are a critical component of the oat grain, serving as a key source of nitrogen for the developing embryo. While they constitute a smaller proportion of the total protein compared to the prolamins in other major cereals, their unique biochemical properties and potential immunogenicity in a subset of individuals with celiac disease make them a significant area of study. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of food science, immunology, and drug development, facilitating a deeper understanding of this compound's function and its implications for human health. Further research into the specific T-cell epitopes of this compound and the factors influencing individual sensitivity will be crucial for developing improved diagnostics and therapeutic strategies.

References

- 1. SDS-PAGE Protocol | Rockland [rockland.com]

- 2. iitg.ac.in [iitg.ac.in]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. T-Cell Proliferation Assay: Determination of Immunodominant T-Cell Epitopes of Food Allergens | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Avenin Subclasses and Their Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Avenins

Avenins are the prolamin storage proteins found in oats (Avena sativa), constituting a minor fraction of the total protein content, typically 10-15%, in contrast to other cereals like wheat, where prolamins can represent up to 80% of the total seed protein[1][2]. The major storage proteins in oats are globulins[2]. Avenins are characterized by their solubility in alcohol-water mixtures and a high content of proline and glutamine residues, which is a common feature of prolamins[3][4]. Structurally, they share homology with other immunogenic cereal prolamins, such as the α- and γ-gliadins of wheat, B-hordeins of barley, and γ-secalins of rye. This homology is the basis for concerns about their safety for individuals with celiac disease, an autoimmune disorder triggered by gluten proteins. While oats are tolerated by most celiac patients, a subset of individuals can mount an immune response to specific this compound peptides. This guide provides an in-depth overview of this compound subclasses, their biochemical properties, relevant experimental protocols for their analysis, and their immunological role in celiac disease.

Classification and Physicochemical Properties

Avenins are a heterogeneous family of proteins that can be categorized into different subclasses, often referred to as alpha, beta, gamma, and omega-avenins, based on their solubility and structural characteristics. These proteins are generally monomeric and stabilized by intramolecular disulfide bonds.

The polymorphism within this compound patterns is notable, showing more heterogeneity compared to the globulin fraction in oats. This diversity arises from the fact that a single oat plant can contain up to 10 different this compound genes, which cluster into distinct phylogenetic groups.

Molecular Weight

The molecular weight (MW) of this compound proteins typically falls within the range of 20 to 40 kDa. Analysis using SDS-PAGE often shows a concentration of protein bands between 25 and 35 kDa. More precise measurements using mass spectrometry have identified this compound proteins with centroid mass values ranging from 19.3 to 32.4 kDa. Under reducing conditions, electrophoresis of total oat proteins reveals a wider profile from 12 to 98 kDa, which includes other protein types like globulins and glutelins.

Amino Acid Composition

Like other prolamins, avenins are rich in glutamic acid and proline. However, some studies note that they contain about half the amount of proline compared to the prolamins of wheat, barley, and rye, which may contribute to their generally lower immunogenicity and increased susceptibility to digestion. The overall protein composition of oats is also rich in aspartic acid, leucine, and arginine.

Quantitative Data Summary

The following tables summarize key quantitative properties of avenins, including their molecular weight and the sequences of known immunogenic T-cell epitopes.

Table 1: Molecular Weight of this compound Subclasses

| Method | Reported Molecular Weight Range (kDa) | Reference |

|---|---|---|

| General Classification | 20 - 40 | |

| SDS-PAGE | 25 - 35 | |

| Mass Spectrometry (MALDI-TOF) | 19.3 - 32.4 | |

| Mass Spectrometry (MALDI-TOF) | ~20 - 30 |

| SDS-PAGE (Identified Bands) | 25 - 37 | |

Table 2: Immunodominant this compound T-Cell Epitopes in Celiac Disease

| Epitope Name | Amino Acid Sequence | Reference |

|---|---|---|

| DQ2.5-ave-1a | P Y P E Q E E P F | |

| DQ2.5-ave-1b | P Y P E Q E Q P F | |

| DQ2.5-ave-1c | P Y P E Q E Q P I |

| DQ2.5-ave-2 | P Y P E Q Q P F | |

Experimental Protocols for this compound Analysis

Characterizing this compound subclasses requires a multi-step approach involving protein extraction followed by various analytical techniques for separation and identification.

This compound Extraction Protocols

Protocol 4.1.1: Sequential Osborne Fractionation This classical method separates proteins based on their solubility.

-

Albumin Extraction: Mix 100 mg of oat flour with cold water and mix continuously at 4°C for 90 minutes. Centrifuge at 8,000 x g for 20 minutes. Precipitate the supernatant with two volumes of acetone at -20°C.

-

Globulin Extraction: Extract the pellet from the previous step with a salt solution (50 mM Tris-HCl, 1 M NaCl, pH 8.5) at 4°C for 90 minutes. Centrifuge and precipitate the supernatant with acetone.

-

This compound Extraction: Wash the remaining pellet three times with cold water. Add 70% (v/v) ethanol and mix for 60 minutes. Centrifuge at 10,000 x g for 5 minutes. Repeat this step three times and pool the supernatants, which contain the avenins.

-

Glutelin Extraction: The final pellet contains the glutelin fraction.

Protocol 4.1.2: Large-Scale this compound Purification by Chill Precipitation This method is suitable for producing larger quantities of food-grade this compound for clinical studies.

-

Suspend 200 kg of oat flour in 2,500 L of 50% (v/v) ethanol and stir overnight at room temperature.

-

Centrifuge the suspension at 800 x g for 5 minutes to pellet the starch and fiber.

-

Pool the clear supernatants and chill at 4°C for 1-2 days to selectively precipitate the avenins.

-

Collect the this compound precipitate by decanting the supernatant and subsequent centrifugation (5,000 x g for 10 min at 4°C).

-

Resuspend the this compound pellet in a minimal volume of 10% (v/v) ethanol, freeze, and lyophilize to yield a white powder. This process yields an extract of approximately 85% protein, of which 96% is this compound.

Electrophoretic Analysis: SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular mass.

Protocol 4.2.1: Standard SDS-PAGE of Avenins

-

Resuspend the extracted this compound protein fraction in an SDS-PAGE loading buffer (e.g., 45 mM Tris-HCl, pH 6.8, 50 mM DTT, 1% SDS, 10% glycerol, 0.001% bromophenol blue).

-

Determine protein concentration using a Bradford assay.

-

Load samples onto a 12.5% polyacrylamide gel.

-

Run the electrophoresis using a standard apparatus (e.g., Hoefer tank).

-

Stain the gel with Coomassie Brilliant Blue R-250 to visualize protein bands.

-

Use a pre-stained molecular weight marker to estimate the size of the separated proteins.

Chromatographic Separation: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates proteins based on their surface hydrophobicity and is a powerful tool for resolving the different this compound subclasses.

Protocol 4.3.1: RP-HPLC for this compound Profiling

-

Sample Preparation: Solubilize 10 mg of purified, freeze-dried this compound in 70% (v/v) ethanol. Vortex for 30 minutes and centrifuge at ~16,000 x g for 20 minutes. Filter the supernatant through a 0.45 µm filter.

-

LC System: Use an Agilent 1200 LC system or equivalent.

-

Column: C18 reversed-phase column (e.g., Zorbax 300SB-C18, 4.6 × 150 mm, 5 µm). Maintain column temperature at 60°C.

-

Mobile Phase:

-

Solvent A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: Run a linear gradient to separate the this compound fractions. A typical gradient might run from ~25% to 55% Solvent B over 40-60 minutes.

-

Detection: Monitor the eluent at 210 nm.

Mass Spectrometry for Identification and Characterization

Mass spectrometry (MS) is essential for the definitive identification of proteins and the sequencing of peptides.

Protocol 4.4.1: MALDI-TOF MS for Intact Protein Mass

-

Extract avenins from 60 mg of flour or 10 mg of purified sample using 70% (v/v) ethanol.

-

Co-crystallize the protein extract with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.

-

Analyze using a MALDI-TOF mass spectrometer to obtain a mass spectrum of the intact this compound proteins, typically in the 20-40 kDa range.

Protocol 4.4.2: LC-MS/MS for Protein Identification and Sequencing

-

Digestion: Take an aliquot of the purified this compound fraction. Reduce disulfide bonds and alkylate cysteine residues. Digest the proteins overnight with a sequence-grade protease such as chymotrypsin or trypsin.

-

LC Separation: Separate the resulting peptides using nano-liquid chromatography with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

-

MS/MS Analysis: Couple the LC system to a high-resolution mass spectrometer (e.g., Agilent 6540 Q-TOF). Acquire data in an auto-MS/MS mode, where precursor ions are selected for fragmentation to generate tandem mass spectra.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., NCBI, UniProt) containing Avena sativa sequences using a search algorithm (e.g., Mascot, Sequest) to identify the proteins and their corresponding peptides.

Visualized Workflows and Pathways

This compound Classification Hierarchy

The diagram below illustrates the classification of oat proteins, highlighting the position of avenins.

Caption: Hierarchical classification of oat proteins with a focus on this compound subclasses.

Experimental Workflow for this compound Characterization

This workflow outlines the key steps from sample preparation to detailed protein characterization.

Caption: Experimental workflow for the extraction and characterization of avenins.

Immunological Properties and Signaling in Celiac Disease

While contamination-free oats are considered safe for most individuals with celiac disease, avenins can trigger an immune response in a susceptible subset. Studies have isolated pro-inflammatory, this compound-specific CD4+ T cells from both the blood and duodenum of some celiac patients.

The immune response is dose-dependent. Ingestion of purified this compound can induce acute symptoms (e.g., pain, diarrhea) and a significant elevation in serum Interleukin-2 (IL-2), a sensitive biomarker for gluten-specific T-cell activation. However, reassuringly, studies have shown that even in individuals who react, extended ingestion of this compound does not typically lead to the small intestinal villous atrophy characteristic of a response to wheat gluten. This suggests that in most cases, the this compound-induced immune response is not sustained above the threshold required for mucosal damage.

The lower immunogenicity of this compound compared to wheat gluten may be due to several factors: a lower overall prolamin content in oats, fewer immunogenic epitopes, and greater susceptibility of this compound peptides to gastrointestinal proteases.

This compound-Induced T-Cell Activation Pathway

The signaling pathway for this compound-induced immunity in genetically predisposed individuals (HLA-DQ2.5/DQ8 positive) mirrors that of classical gluten-induced celiac disease.

Caption: Simplified pathway of this compound-induced T-cell activation in celiac disease.

Conclusion

Avenins represent a complex and heterogeneous group of oat prolamins. While they share structural similarities with toxic prolamins from wheat, barley, and rye, their immunological impact is generally less severe. Advanced analytical techniques such as RP-HPLC and mass spectrometry are crucial for characterizing the diverse this compound subclasses and quantifying potentially immunogenic epitopes. Although a subset of celiac disease patients exhibits a transient immune response to this compound, this reaction typically does not lead to the sustained intestinal damage caused by gluten. Further research into specific this compound profiles in different oat cultivars may enable the breeding of oat varieties with even lower immunogenic potential, enhancing their safety for all individuals on a gluten-free diet.

References

The Discovery and History of Avenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenin is the primary prolamin protein found in oats (Avena sativa), constituting a minor fraction of the total grain protein but holding significant implications for immunology and food science.[1][2] Unlike the prolamins of wheat (gliadin), barley (hordein), and rye (secalin), which are major storage proteins, avenins represent only 10-15% of the total protein in oats.[1] The bulk of oat protein consists of globulins (70-80%).[2][3] This technical guide provides an in-depth exploration of the discovery, history, and characterization of this compound, detailing the experimental protocols that defined our understanding of this protein and its role in human health, particularly in the context of celiac disease.

The Dawn of Protein Chemistry: Early Classification

The story of this compound is rooted in the foundational period of protein chemistry in the late 19th and early 20th centuries. Before proteins could be sequenced or structurally analyzed, they were categorized based on their physical properties, primarily solubility. This early work laid the groundwork for understanding the complex proteome of cereal grains.

The Osborne Legacy: Fractionating the Seed Proteome

The systematic classification of vegetable proteins was pioneered by American chemist Thomas Burr Osborne. Working at the Connecticut Agricultural Experiment Station from the late 1880s, Osborne undertook a massive effort to isolate and characterize the proteins from numerous plant seeds. His initial investigation into the oat kernel, published in 1891, was a critical first step.

Osborne developed a sequential extraction method, now famously known as Osborne fractionation , which separates proteins into four main classes based on their solubility in different solvents. This classification became the standard for cereal protein chemistry for decades. The prolamin group, named for its high content of proline and glutamine (amide nitrogen), was defined by its unique solubility in aqueous alcohol solutions. It was within this framework that the alcohol-soluble protein from oats was identified and named This compound , derived from the genus name for oats, Avena.

Experimental Protocols: From Bulk Extraction to Molecular Identification

The methodologies used to study this compound have evolved dramatically, from classical solubility-based fractionation to high-resolution chromatography and mass spectrometry.

Historical Method: The Osborne Fractionation

Osborne's method provided the first means of isolating this compound. Although variations exist, the classical protocol follows a sequential extraction of oat flour.

Objective: To separate oat proteins into albumin, globulin, prolamin (this compound), and glutelin fractions.

Protocol:

-

Albumin Extraction: Oat flour is first extracted with water or a dilute salt solution to solubilize the albumin proteins. The mixture is centrifuged, and the supernatant containing albumins is collected.

-

Globulin Extraction: The remaining pellet is then extracted with a more concentrated salt solution (e.g., 1 M NaCl) to solubilize the globulins. Centrifugation separates the globulin-containing supernatant.

-

This compound (Prolamin) Extraction: The pellet from the previous step is subsequently extracted with an alcohol solution, typically 60-70% ethanol (v/v). This step specifically solubilizes the this compound. The mixture is centrifuged, and the supernatant containing the purified this compound fraction is collected.

-

Glutelin Extraction: The final pellet, containing the least soluble proteins, is extracted with a dilute acid or alkali solution to solubilize the glutelins.

The following diagram illustrates the logical workflow of the Osborne fractionation process.

Modern Analytical Techniques

While Osborne fractionation is crucial for its historical context and for bulk separation, modern research employs more sophisticated techniques for detailed characterization.

Protocol: RP-HPLC and Mass Spectrometry for this compound Profiling

Objective: To separate and identify specific this compound proteins and peptides from an extract.

-

This compound Extraction: Oat flour is extracted directly with 50-70% (v/v) ethanol or isopropanol to solubilize the this compound fraction. The sample is vortexed, incubated, and centrifuged to collect the supernatant.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The this compound extract is filtered and injected into an RP-HPLC system.

-

A C8 or C18 column is typically used.

-

Proteins are separated based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., trifluoroacetic acid).

-

Elution is monitored by UV absorbance at 210 nm.

-

-

Mass Spectrometry (MS) Analysis:

-

Fractions collected from the RP-HPLC can be analyzed directly, or the entire extract can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

For "bottom-up" proteomics, proteins are first digested into smaller peptides using an enzyme like trypsin or chymotrypsin.

-

The resulting peptides are ionized (e.g., using ESI or MALDI) and their mass-to-charge ratio is measured, allowing for protein identification by matching peptide masses and fragmentation patterns to sequence databases.

-

Quantitative Data and Characterization

Early studies by Osborne and later researchers established key quantitative characteristics of this compound, which have been refined over time with modern analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination | Reference(s) |

| Proportion of Total Grain Protein | 4-15% | Osborne Fractionation, SE-HPLC | |

| Molecular Weight (MW) | 20-37 kDa | SDS-PAGE, Mass Spectrometry | |

| Solubility Class | Prolamin | Osborne Fractionation | |

| Primary Solvent | 60-70% Aqueous Ethanol | Solubility Assays | |

| Isoelectric Point (pI) | Weakly acidic to neutral | Isoelectric Focusing |

Table 2: Comparative Amino Acid Composition of Cereal Prolamins (%)

| Amino Acid | This compound (Oat) | Gliadin (Wheat) | Hordein (Barley) |

| Glutamine (Gln) | High (~20-25%) | Very High (~35-40%) | High (~30-35%) |

| Proline (Pro) | High (~10-15%) | High (~15-20%) | Very High (~20-25%) |

| Leucine (Leu) | High (~8-10%) | Moderate (~7%) | Moderate (~7%) |

| Lysine (Lys) | Low | Very Low | Very Low |

| Note: Values are approximate and can vary by cultivar. Data compiled from multiple sources indicating relative abundance. |

Avenins are characterized by a high content of glutamine and proline, the defining feature of prolamins. However, compared to the prolamins of wheat, barley, and rye, avenins generally have a lower proline content. This difference in amino acid composition is thought to contribute to their generally lower immunotoxicity in the context of celiac disease.

This compound and Celiac Disease: A Signaling Perspective

While oats are tolerated by most individuals with celiac disease, a subset of patients exhibits an immune response to specific this compound peptide sequences. This response follows a similar immunological pathway to that of gluten in wheat.

The process begins with the incomplete digestion of this compound in the gastrointestinal tract, leaving proline- and glutamine-rich peptides intact. In genetically predisposed individuals (those carrying HLA-DQ2 or HLA-DQ8 genes), these peptides can trigger an adaptive immune response.

Signaling Pathway: T-Cell Recognition of this compound Epitopes

-

Peptide Presentation: this compound peptides cross the intestinal barrier. Antigen-presenting cells (APCs), such as dendritic cells, internalize these peptides.

-

HLA-DQ Binding: Inside the APC, the this compound peptides bind to HLA-DQ2/DQ8 molecules.

-

T-Cell Activation: The peptide-HLA complex is presented on the surface of the APC to CD4+ T-cells.

-